3-(Difluoromethyl)naphthalen-2-amine
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Overview
Description
3-(Difluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H9F2N. It is a derivative of naphthalene, where the amine group is substituted at the second position and a difluoromethyl group is attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)naphthalen-2-amine typically involves the introduction of the difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalen-2-amine using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
3-(Difluoromethyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)naphthalen-2-amine
- 2-(Difluoromethyl)naphthalen-1-amine
- 3-(Difluoromethyl)aniline
Comparison: Compared to its analogs, 3-(Difluoromethyl)naphthalen-2-amine is unique due to the specific positioning of the difluoromethyl and amine groups on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9F2N |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
3-(difluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)14/h1-6,11H,14H2 |
InChI Key |
BNSYJTWLZJCIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(F)F)N |
Origin of Product |
United States |
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